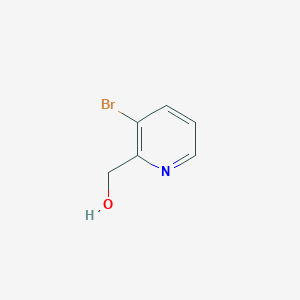

(3-Bromopyridin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromopyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTLCYCJDYIEFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20554434 | |

| Record name | (3-Bromopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52378-64-0 | |

| Record name | (3-Bromopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Bromopyridin-2-yl)methanol (CAS: 52378-64-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromopyridin-2-yl)methanol is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its bifunctional nature, possessing both a reactive bromine atom and a primary alcohol, allows for diverse chemical modifications, making it an attractive starting material for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications in medicinal chemistry, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While some experimental data is available, certain properties are based on predicted values.

| Property | Value | Source |

| CAS Number | 52378-64-0 | [1] |

| Molecular Formula | C₆H₆BrNO | [1][2] |

| Molecular Weight | 188.02 g/mol | [1][2] |

| Appearance | Off-white to brown solid | [2] |

| Purity | 98.87% (by GC) | [2] |

| Predicted Boiling Point | 260.9 ± 25.0 °C | [3] |

| Predicted Density | 1.668 ± 0.06 g/cm³ | [3] |

| Storage | Store at room temperature | [2] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, its synthesis can be conceptually approached through two primary retrosynthetic pathways.

A potential synthetic route could involve the reduction of the corresponding aldehyde, 3-bromopicolinaldehyde. This transformation is a standard procedure in organic chemistry.

Alternatively, the synthesis could start from 3-bromo-2-methylpyridine, followed by oxidation of the methyl group to a hydroxymethyl group.

The reactivity of this compound is characterized by the distinct functionalities of the brominated pyridine ring and the primary alcohol.

Reactions at the Bromine Atom

The bromine atom on the pyridine ring is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex pharmaceutical intermediates.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or vinyl boronic acids or esters.

-

Sonogashira Coupling: This allows for the introduction of alkyne moieties.

-

Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds, introducing amine functionalities.

Reactions at the Hydroxymethyl Group

The primary alcohol group can undergo a range of transformations:

-

Oxidation: The alcohol can be oxidized to the corresponding aldehyde (3-bromopicolinaldehyde) or carboxylic acid (3-bromopicolinic acid) using appropriate oxidizing agents.

-

Esterification: Reaction with carboxylic acids or their derivatives yields esters.

-

Etherification: Formation of ethers can be achieved under suitable conditions, for instance, through a Williamson ether synthesis. A documented example is the synthesis of 2-[(3-Bromopyridin-2-yl)oxy]ethanol from 2,3-dibromopyridine and ethylene glycol, suggesting that this compound could be a precursor in similar transformations[6][7].

The following diagram illustrates the general reactivity of this compound.

Caption: Reactivity of this compound.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various biologically active molecules, with a notable application in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Role in Kinase Inhibitor Synthesis

The pyridine scaffold is a common motif in many kinase inhibitors as it can mimic the adenine region of ATP, the natural substrate for kinases. The versatility of this compound allows for the systematic exploration of the chemical space around this core structure to optimize interactions with the target kinase.

A derivative, 2-[(3-Bromopyridin-2-yl)oxy]ethanol, has been specifically highlighted for its use in generating libraries of potential kinase inhibitors[6][7][8]. The synthetic strategy often involves modifying the pyridine core via cross-coupling reactions at the bromine position and functionalizing the ethanol side chain.

Tropomyosin Receptor Kinase (Trk) Inhibitors

One of the specific kinase families targeted using scaffolds derived from this compound is the Tropomyosin Receptor Kinase (Trk) family (TrkA, TrkB, TrkC). Dysregulation of Trk signaling is a driver for a range of diseases, including cancer and pain[9][10][11][12][13]. Several patents describe the use of related six-membered heteroaryl benzamide and benzyl urea compounds as Trk inhibitors[10][11][12].

The general workflow for utilizing this compound in the synthesis of a kinase inhibitor library for high-throughput screening is depicted below.

Caption: Drug discovery workflow using the scaffold.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a signal for the methylene protons of the hydroxymethyl group, and a signal for the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 3-bromo-2-substituted pyridine ring system.

-

¹³C NMR: The carbon NMR spectrum would display six signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the bromine would likely show a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹.

-

C=C and C=N stretching (aromatic ring): Bands in the 1400-1600 cm⁻¹ region.

-

C-O stretch: A strong band in the 1000-1250 cm⁻¹ region.

-

C-Br stretch: Typically found in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Common fragmentation pathways would likely involve the loss of the hydroxymethyl group (-CH₂OH), the hydroxyl radical (-OH), or the bromine atom (-Br).

Safety Information

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed[1].

-

H315: Causes skin irritation[1].

-

H319: Causes serious eye irritation[1].

-

H335: May cause respiratory irritation[1].

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable chemical intermediate for researchers in organic synthesis and medicinal chemistry. Its dual functionality allows for the creation of diverse molecular structures, which is particularly advantageous in the development of targeted therapeutics such as kinase inhibitors. While there are gaps in the publicly available experimental data for this specific compound, its utility as a building block is evident from the synthesis of more complex molecules. Further research to fully characterize its properties and expand its documented synthetic applications would be beneficial to the scientific community.

References

- 1. This compound | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. chembk.com [chembk.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. (6-溴-吡啶-2-基)甲醇 96% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Type II & III inhibitors of tropomyosin receptor kinase (Trk): a 2020-2022 patent update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2015148344A3 - Trka kinase inhibitors, compositions and methods thereof - Google Patents [patents.google.com]

- 11. WO2015042088A1 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF - Google Patents [patents.google.com]

- 12. WO2015148354A3 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF - Google Patents [patents.google.com]

- 13. WO2015042085A3 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF - Google Patents [patents.google.com]

(3-Bromopyridin-2-yl)methanol molecular weight and formula

An In-depth Technical Guide on (3-Bromopyridin-2-yl)methanol For Researchers, Scientists, and Drug Development Professionals

This document provides essential physicochemical data for this compound, a compound of interest in various research and development applications.

Physicochemical Properties

The fundamental molecular properties of this compound have been determined and are summarized below.

| Property | Value |

| Molecular Formula | C6H6BrNO[1][2][3][4][5] |

| Molecular Weight | 188.02 g/mol [1][2][3][4][5] |

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical name and its core molecular identifiers.

Caption: Relationship between compound name, formula, and weight.

References

- 1. This compound | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chembk.com [chembk.com]

- 4. aldlab-chemicals_this compound [aldlab.com]

- 5. 52378-64-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to (3-Bromopyridin-2-yl)methanol: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromopyridin-2-yl)methanol is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a bromine atom and a hydroxymethyl group on the pyridine ring offers versatile handles for a variety of chemical transformations, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with insights into its synthesis and potential applications.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BrNO | [1][2][3] |

| Molecular Weight | 188.02 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 52378-64-0 | [1][2] |

| Appearance | Off-white to brown solid | [2] |

| Purity | 98.87% (by GC) | [2] |

| Predicted Boiling Point | 260.9 ± 25.0 °C | [4] |

| Predicted Density | 1.668 ± 0.06 g/cm³ | [4] |

| Storage Conditions | Store at room temperature | [2] |

Synthesis and Purification

A common and effective method for the preparation of pyridyl methanols is the reduction of the corresponding pyridine-2-carbaldehyde . In this case, the reduction of 3-bromopicolinaldehyde using a suitable reducing agent would yield the target compound.

A potential synthetic workflow is outlined below:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Representative):

A detailed, validated experimental protocol for the synthesis of this compound is not available in the cited sources. However, a general procedure for the reduction of a pyridine carbaldehyde is as follows:

-

Reaction Setup: The starting material, 3-bromopicolinaldehyde, would be dissolved in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Reduction: A reducing agent, typically sodium borohydride (NaBH₄), would be added portion-wise to the stirred solution. The reaction progress would be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction would be quenched by the slow addition of water or a dilute acid.

-

Extraction: The product would be extracted from the aqueous phase using an appropriate organic solvent, such as ethyl acetate or dichloromethane.

-

Drying and Concentration: The combined organic extracts would be dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent removed under reduced pressure to yield the crude product.

Purification:

Purification of the crude this compound would likely be achieved by flash column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, would be employed to separate the desired product from any unreacted starting material and byproducts.[5][6]

Spectral Data

Although a Certificate of Analysis indicates that the ¹H NMR spectrum is consistent with the structure of this compound, the actual spectral data is not provided.[2] For researchers, obtaining and analyzing the following spectral data is essential for structural confirmation and purity assessment:

-

¹H NMR (Proton Nuclear Magnetic Resonance): This would confirm the presence and connectivity of the protons on the pyridine ring and the methylene and hydroxyl groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This would identify all the unique carbon environments within the molecule.

-

FTIR (Fourier-Transform Infrared Spectroscopy): This would show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic ring and methylene group, and C=N and C=C stretching vibrations of the pyridine ring.

-

MS (Mass Spectrometry): This would determine the molecular weight of the compound and provide information about its fragmentation pattern, which would be characteristic of the bromopyridine structure.

Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate in organic synthesis due to its two reactive sites: the bromine atom and the hydroxymethyl group.

The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of substituted pyridine derivatives.

The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to other functional groups, such as halides or amines, for further derivatization.

The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] The ability to functionalize the this compound core makes it an attractive starting material for the synthesis of novel compounds with potential biological activity. While no specific biological targets or signaling pathway involvement for this compound itself have been identified in the searched literature, its derivatives are of interest in drug discovery programs. For instance, related bromopyridine derivatives have been investigated as kinase inhibitors.[8]

The logical flow for utilizing this compound in a drug discovery context is depicted below:

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design | MDPI [mdpi.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic Profile of (3-Bromopyridin-2-yl)methanol: A Technical Overview

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key chemical intermediates is paramount. This guide provides a summary of available spectroscopic data for (3-Bromopyridin-2-yl)methanol (CAS No: 52378-64-0), a substituted pyridine derivative with applications in organic synthesis. However, a complete set of experimentally-derived quantitative data remains elusive in publicly accessible literature and databases.

This compound is a solid, off-white to brown compound with the molecular formula C₆H₆BrNO and a molecular weight of 188.02 g/mol .[1] Its structure, featuring a brominated pyridine ring with a hydroxymethyl substituent, provides multiple avenues for further chemical modification, making it a valuable building block in the synthesis of more complex molecules.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | N/A | Data not available | N/A | N/A | N/A |

| ¹³C | N/A | Data not available | N/A | N/A | N/A |

A Certificate of Analysis for this compound has stated that the ¹H NMR spectrum is "Consistent with structure"; however, the specific chemical shifts and coupling constants were not provided.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | N/A | O-H stretch (alcohol) |

| Data not available | N/A | C-H stretch (aromatic) |

| Data not available | N/A | C-H stretch (aliphatic) |

| Data not available | N/A | C=C/C=N stretch (pyridine ring) |

| Data not available | N/A | C-O stretch (primary alcohol) |

| Data not available | N/A | C-Br stretch |

Specific experimental IR absorption frequencies for this compound have not been reported in the searched literature. The assignments are based on characteristic vibrational modes for the functional groups present in the molecule.

Table 3: Mass Spectrometry (MS) Data

| Technique | m/z Value | Relative Abundance (%) | Assignment |

| N/A | 188.024 | N/A | [M]⁺ (Molecular Ion) |

| N/A | 186.96328 | N/A | Monoisotopic Mass |

| Predicted | 187.97057 | N/A | [M+H]⁺ |

| Predicted | 209.95251 | N/A | [M+Na]⁺ |

| Predicted | 185.95601 | N/A | [M-H]⁻ |

| Predicted | 169.96055 | N/A | [M+H-H₂O]⁺ |

The presence of bromine would be expected to produce a characteristic M/M+2 isotopic pattern with approximately equal intensity. Predicted adduct m/z values are from computational estimations.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for this compound are not available in the reviewed literature. General methodologies for NMR, IR, and MS would be employed.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound is outlined below. This process ensures the accurate determination of the chemical structure and purity.

References

Technical Guide: ¹H NMR Spectrum of (3-Bromopyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromopyridin-2-yl)methanol is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its structural elucidation is paramount for ensuring the integrity of these synthetic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful analytical technique for the unambiguous identification and characterization of this molecule. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, including predicted spectral data, a detailed experimental protocol for data acquisition, and a workflow for spectral analysis.

Predicted ¹H NMR Spectral Data

Due to the limited availability of public experimental ¹H NMR data for this compound, the following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The pyridine ring protons are designated as H-4, H-5, and H-6, and the methylene and hydroxyl protons as -CH₂- and -OH, respectively.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6 | ~ 8.5 | Doublet of doublets (dd) | J(H6-H5) ≈ 4.5, J(H6-H4) ≈ 1.5 | 1H |

| H-4 | ~ 7.9 | Doublet of doublets (dd) | J(H4-H5) ≈ 7.5, J(H4-H6) ≈ 1.5 | 1H |

| H-5 | ~ 7.3 | Doublet of doublets (dd) | J(H5-H4) ≈ 7.5, J(H5-H6) ≈ 4.5 | 1H |

| -CH₂- | ~ 4.8 | Singlet | - | 2H |

| -OH | Variable | Broad Singlet | - | 1H |

Experimental Protocol: ¹H NMR Data Acquisition

This section outlines a standard operating procedure for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required. d. Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Tune and shim the spectrometer to optimize the magnetic field homogeneity. c. Set the appropriate acquisition parameters, including:

- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

- Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-10 ppm).

- Number of Scans: Typically 8 to 16 scans for a sample of this concentration to achieve a good signal-to-noise ratio.

- Relaxation Delay (d1): A delay of 1-2 seconds between scans is usually sufficient. d. Acquire the Free Induction Decay (FID) data.

3. Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the internal standard (TMS) to 0.00 ppm or the residual solvent peak to its known chemical shift. d. Integrate the signals to determine the relative number of protons corresponding to each peak. e. Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Workflow for ¹H NMR Data Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural confirmation of this compound using ¹H NMR spectroscopy.

Caption: Workflow for the acquisition, processing, and interpretation of the ¹H NMR spectrum of this compound.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of (3-Bromopyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anticipated mass spectrometry fragmentation pattern of (3-Bromopyridin-2-yl)methanol. A comprehensive understanding of the mass spectral behavior of this compound is crucial for its identification, characterization, and application in various research and development endeavors, including drug discovery and medicinal chemistry. This document outlines the probable core fragmentation pathways, presents a table of predicted quantitative data, details a general experimental protocol for analysis, and offers a visual representation of the fragmentation cascade.

Core Principles of Fragmentation for this compound

The fragmentation of this compound under electron ionization (EI) mass spectrometry is expected to be dictated by the interplay of its key structural features: a brominated pyridine ring and a primary alcohol substituent. The presence of bromine, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), will result in distinctive isotopic patterns for bromine-containing fragments, appearing as pairs of peaks (M and M+2) of nearly equal intensity.[1][2][3]

The primary fragmentation pathways are predicted to involve:

-

Alpha-Cleavage: As a primary alcohol, a characteristic fragmentation is the cleavage of the C-C bond adjacent to the oxygen atom.[4][5] This would lead to the loss of a hydrogen radical or the entire hydroxymethyl group.

-

Loss of Water: Dehydration, the elimination of a water molecule (H₂O), is a common fragmentation route for alcohols, resulting in a fragment 18 mass units lighter than the molecular ion.[3][4][5]

-

Carbon-Bromine Bond Cleavage: The relatively weak C-Br bond is susceptible to cleavage, leading to the loss of a bromine radical.[2][3]

-

Pyridine Ring Fragmentation: The stable aromatic pyridine ring may undergo fragmentation, typically involving the loss of neutral molecules like hydrogen cyanide (HCN).[2]

Predicted Quantitative Fragmentation Analysis

| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Abundance | Key Fragmentation Pathway |

| 187/189 | [C₆H₆BrNO]⁺• | - | Moderate | Molecular Ion |

| 170/172 | [C₆H₅BrN]⁺• | •OH | Low | Loss of hydroxyl radical |

| 169/171 | [C₆H₄BrN]⁺ | H₂O | Moderate | Dehydration |

| 158/160 | [C₅H₅BrN]⁺ | •CHO | Low | Loss of formyl radical |

| 108 | [C₆H₆NO]⁺ | •Br | High | Loss of Bromine radical |

| 80 | [C₅H₆N]⁺ | •Br, CO | Moderate | Loss of Br followed by CO |

| 78 | [C₅H₄N]⁺ | •Br, H₂CO | High (Base Peak) | Alpha-cleavage and rearrangement |

| 51 | [C₄H₃]⁺ | •Br, H₂CO, HCN | Moderate | Ring fragmentation |

Experimental Protocol

The following outlines a general methodology for acquiring an electron ionization mass spectrum of this compound.

Sample Preparation and Introduction:

-

Sample Dilution: A dilute solution of this compound should be prepared in a volatile organic solvent, such as methanol or dichloromethane, at a concentration of approximately 1 µg/mL.[2][3]

-

Introduction Method: The sample can be introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities or through a direct insertion probe if the sample is sufficiently pure.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters (Typical):

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.[2]

-

Transfer Line Temperature: 280 °C

Mass Spectrometer Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-400

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.

Caption: Predicted fragmentation pathways of this compound.

This comprehensive guide provides a foundational understanding of the expected mass spectral behavior of this compound. The predictive nature of this data necessitates experimental verification for confirmation and further detailed structural elucidation. Researchers and scientists are encouraged to use this guide as a starting point for their analytical investigations.

References

An In-depth Technical Guide to the Reactivity and Stability of (3-Bromopyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromopyridin-2-yl)methanol is a key bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a bromine atom at the 3-position of the pyridine ring and a hydroxymethyl group at the 2-position, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the reactivity and stability of this versatile compound, including detailed experimental protocols and quantitative data to aid in its application in research and development.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point range of 34-39 °C and a boiling point of 246 °C.[1] It is important to handle this compound in a well-ventilated area and with appropriate personal protective equipment, as it can cause skin and eye irritation.[1]

| Property | Value | Source |

| Molecular Formula | C6H6BrNO | [2] |

| Molecular Weight | 188.02 g/mol | [2] |

| Melting Point | 34-39 °C | [1] |

| Boiling Point | 246 °C | [1] |

| IUPAC Name | This compound | [2] |

| CAS Number | 52378-6-4 | [2] |

Stability Profile

This compound is chemically stable under standard ambient conditions (room temperature).[1] However, it is susceptible to degradation under certain conditions. Strong heating should be avoided, as it can form explosive mixtures with air.[1] It is also incompatible with strong oxidizing agents.[1]

For long-term storage, it is recommended to keep the compound in a refrigerator.

Forced Degradation Studies

Potential Degradation Pathways:

-

Hydrolysis: The molecule is expected to be stable to hydrolysis under normal conditions.

-

Oxidation: The primary alcohol and the pyridine ring are susceptible to oxidation.[3]

-

Thermal Degradation: Elevated temperatures can lead to decomposition.[3]

-

Photodegradation: Exposure to light may induce degradation.[3]

Table of Forced Degradation Conditions (Adapted from a related compound):

| Stress Condition | Typical Experimental Parameters | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | No significant degradation expected |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | No significant degradation expected |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Pyridine N-oxides, 3-bromo-2-pyridinecarboxaldehyde, 3-bromopicolinic acid |

| Thermal Degradation | 80°C for 48 hours (solid state and in solution) | Debrominated species and products of ring opening |

| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light | Complex mixture of products |

Experimental Protocol: Forced Degradation Study

This protocol is adapted from a study on a related ether and can be used as a starting point for this compound.[3]

Materials:

-

This compound

-

Acetonitrile or methanol (HPLC grade)

-

0.1 M Hydrochloric acid

-

0.1 M Sodium hydroxide

-

6% Hydrogen peroxide

-

HPLC system with a suitable C18 column

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C.

-

Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Incubate a vial of the stock solution at 80°C.

-

Photodegradation: Expose a vial of the stock solution to a photostability chamber.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).

-

Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Analysis: Analyze the samples by HPLC to determine the percentage of degradation.

Caption: Workflow for forced degradation studies.

Reactivity Profile

This compound offers two primary sites for chemical modification: the bromine atom on the pyridine ring and the primary alcohol group.

Reactions at the Bromine Atom: Cross-Coupling Reactions

The bromine atom at the 3-position is well-suited for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the bromopyridine with an organoboron compound.

General Reaction Scheme:

Quantitative Data for Suzuki-Miyaura Coupling of a Related Compound (2-[(3-Bromopyridin-2-yl)oxy]ethanol):

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 90 | 16 | 92 |

Experimental Protocol: Suzuki-Miyaura Coupling (General)

This protocol is adapted from a procedure for a similar bromopyridine derivative.[4]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

-

Potassium phosphate (1.5 mmol)

-

1,4-Dioxane

-

Water

Procedure:

-

In a Schlenk flask, combine this compound, tetrakis(triphenylphosphine)palladium(0), and 1,4-dioxane.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the arylboronic acid, potassium phosphate, and water.

-

Heat the mixture to 85-95 °C and stir for over 15 hours.

-

After cooling to room temperature, filter the mixture and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: General workflow for Suzuki-Miyaura coupling.

The Sonogashira coupling enables the formation of a C-C bond between the bromopyridine and a terminal alkyne.

General Reaction Scheme:

Experimental Protocol: Sonogashira Coupling (General)

This is a general procedure that can be adapted for this compound.

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Pd(PPh₃)₂Cl₂ (2 mol%)

-

Copper(I) iodide (4 mol%)

-

Triethylamine

-

Anhydrous THF

Procedure:

-

To a solution of this compound in anhydrous THF, add Pd(PPh₃)₂Cl₂, CuI, and triethylamine.

-

Add the terminal alkyne and stir the mixture at room temperature under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

This reaction forms a C-N bond between the bromopyridine and a primary or secondary amine.

General Reaction Scheme:

Experimental Protocol: Buchwald-Hartwig Amination (General)

This protocol is based on general procedures for bromopyridines.

Materials:

-

This compound (1.0 eq)

-

Amine (1.2 eq)

-

Pd₂(dba)₃ (2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (1.4 eq)

-

Anhydrous toluene

Procedure:

-

In a glovebox, combine Pd₂(dba)₃, XPhos, and sodium tert-butoxide in a Schlenk tube.

-

Add anhydrous toluene, followed by this compound and the amine.

-

Seal the tube and heat the mixture with stirring.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling, quench the reaction, extract with an organic solvent, and purify by column chromatography.

Reactions at the Hydroxymethyl Group

The primary alcohol functionality is a versatile handle for various transformations.

The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid.

-

To Aldehyde (3-bromo-2-pyridinecarboxaldehyde): Mild oxidizing agents like manganese dioxide (MnO₂) or PCC are typically used.

-

To Carboxylic Acid (3-bromopicolinic acid): Stronger oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent can be employed.

Experimental Protocol: Oxidation to Aldehyde with MnO₂ (General)

Materials:

-

This compound

-

Activated manganese dioxide (5-10 eq)

-

Dichloromethane or chloroform

Procedure:

-

Dissolve this compound in dichloromethane.

-

Add activated manganese dioxide in portions with vigorous stirring.

-

Stir the suspension at room temperature until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture through a pad of celite, washing with dichloromethane.

-

Concentrate the filtrate to obtain the crude aldehyde, which can be purified by chromatography or crystallization.

Caption: Key reaction pathways of this compound.

The hydroxyl group can be converted to an ether via reactions like the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis (General)

This is a general procedure that can be adapted for this compound.

Materials:

-

This compound (1.0 eq)

-

Sodium hydride (1.1 eq)

-

Alkyl halide (e.g., methyl iodide) (1.1 eq)

-

Anhydrous THF

Procedure:

-

To a suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of this compound in THF dropwise.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add the alkyl halide.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with water, extract with an organic solvent, and purify by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its two distinct reactive sites, the bromine atom and the hydroxymethyl group, can be selectively functionalized through a variety of well-established synthetic methodologies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its reactivity and stability, along with detailed experimental protocols to facilitate its use in the synthesis of complex molecules for a wide range of applications. Further investigation into the specific reaction conditions and stability profile of this compound will undoubtedly continue to expand its utility in the scientific community.

References

Theoretical Insights into (3-Bromopyridin-2-yl)methanol: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromopyridin-2-yl)methanol is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. As a versatile building block, its structural and electronic properties are crucial for the rational design of novel therapeutics and functional materials.[1][2] This technical guide provides a summary of the theoretical and computational studies on this molecule and its close analogs, offering insights into its molecular geometry, vibrational modes, and electronic characteristics. Due to a lack of specific theoretical studies on this compound, this guide leverages comprehensive data from its structural analog, 3-bromo-2-hydroxypyridine, to infer and discuss its physicochemical properties. The methodologies presented herein, including Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are standard in the field and provide a robust framework for understanding bromopyridine systems.[1]

Introduction

Substituted pyridines are fundamental scaffolds in a vast array of pharmacologically active compounds.[2] The presence of a bromine atom and a hydroxymethyl group on the pyridine ring of this compound offers two distinct reactive sites for synthetic modification, making it a valuable precursor in the development of complex molecular architectures.[1] The bromine atom can participate in various cross-coupling reactions, while the hydroxymethyl group can be oxidized or converted to other functional groups.[1] Understanding the theoretical underpinnings of this molecule's structure and reactivity is paramount for its effective utilization in drug discovery and materials science.

Molecular Structure and Properties

This compound, with the chemical formula C6H6BrNO and a molecular weight of approximately 188.02 g/mol , is a solid at room temperature.[3][4] Its structure is characterized by a pyridine ring substituted with a bromine atom at the 3-position and a hydroxymethyl group at the 2-position.

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 52378-64-0[3][4] |

| Molecular Formula | C6H6BrNO[3] |

| Molecular Weight | 188.02 g/mol [4] |

| InChIKey | FTTLCYCJDYIEFO-UHFFFAOYSA-N[4] |

Computational Analysis

In the absence of direct computational studies on this compound, we present data from a detailed theoretical investigation of its close analog, 3-bromo-2-hydroxypyridine, performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[1] These computational methods are well-established for providing reliable predictions of molecular geometries, vibrational frequencies, and electronic properties.

Optimized Molecular Geometry

The optimized geometric parameters for the analog 3-bromo-2-hydroxypyridine were calculated using both Hartree-Fock (HF) and DFT methods. The following table summarizes key bond lengths and angles.

| Parameter | Hartree-Fock (HF) | Density Functional Theory (DFT/B3LYP) |

| Bond Lengths (Å) | ||

| C-Br | 1.889 | 1.915 |

| C-C (ring) | 1.385 - 1.401 | 1.395 - 1.412 |

| **Bond Angles (°) ** | ||

| C-C-Br | 120.5 | 120.1 |

| C-N-C | 117.8 | 118.2 |

| C-C-O | 119.5 | 119.9 |

| Data sourced from a computational study on the analog 3-bromo-2-hydroxypyridine.[1] |

Vibrational Spectroscopy

Theoretical vibrational analysis is crucial for interpreting experimental infrared and Raman spectra. The calculated vibrational frequencies for an analog, 3-pyridinemethanol, are presented below, showcasing the assignments for key functional groups.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (DFT/B3LYP) | Experimental Wavenumber (cm⁻¹) (FT-IR) | Assignment |

| O-H Stretch | 3658 | 3380 | Stretching of the hydroxyl group |

| C-H Stretch (Aromatic) | 3070 | 3065 | Stretching of C-H bonds on the pyridine ring |

| C-H Stretch (Aliphatic) | 2960 | 2950 | Stretching of C-H bonds in the CH₂ group |

| C=N Stretch | 1595 | 1585 | Ring stretching within the pyridine core |

| C=C Stretch | 1480 | 1475 | Ring stretching within the pyridine core |

| O-H Bend | 1340 | 1335 | In-plane bending of the hydroxyl group |

| C-O Stretch | 1030 | 1025 | Stretching of the carbon-oxygen bond |

| Data sourced from a computational study on the analog 3-pyridinemethanol.[1] |

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[1] The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.[1] A smaller gap suggests higher reactivity.

| Molecular Orbital | Energy (eV) in Methanol |

| HOMO | -6.879 |

| LUMO | -1.475 |

| HOMO-LUMO Gap (ΔE) | 5.403 |

| Data based on the analogous compound 3-bromo-2-hydroxypyridine calculated at the B3LYP/6-311++G(d,p) level.[1] |

The calculated HOMO-LUMO gap of 5.403 eV for the analog in methanol suggests significant stability.[1]

Experimental and Computational Protocols

Synthesis of Bromopyridines

A general method for the synthesis of 3-bromopyridine involves the direct bromination of pyridine. The protocol includes the following steps:

-

Pyridine and 80-95% sulfuric acid are cooled to 0°C.

-

Bromine is added dropwise to the solution.

-

The reaction mixture is heated to 130-140°C for 7-8 hours.

-

After the reaction, the mixture is cooled in an ice bath.

-

The pH is adjusted to 8 with a 6N sodium hydroxide solution.

-

The product is extracted with an organic solvent, followed by drying, filtration, concentration, and distillation.

Computational Methodology

The theoretical data presented for the analog 3-bromo-2-hydroxypyridine was obtained using the following computational protocol:

-

Software: Gaussian 09 program package.

-

Method: Density Functional Theory (DFT) and Hartree-Fock (HF).

-

Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

-

Basis Set: 6-311++G(d,p).

-

Procedure:

-

The molecular geometry was optimized to a minimum energy state.

-

Vibrational frequency calculations were performed on the optimized geometry to confirm it as a true minimum and to obtain theoretical vibrational spectra.

-

Frontier Molecular Orbital (HOMO and LUMO) energies were calculated from the optimized structure.

-

The effects of different solvents (gas phase, water, DMSO, methanol) were modeled using a continuum solvation model.[1]

-

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Computational Workflow

Caption: A generalized workflow for the computational analysis of bromopyridine derivatives.

Reactivity and Derivatization Pathways

Caption: Potential synthetic transformations of this compound.

Conclusion

While direct theoretical studies on this compound are not extensively available in the current literature, a comprehensive analysis of its close structural analog, 3-bromo-2-hydroxypyridine, provides valuable insights into its likely geometric and electronic properties. The computational data suggests that this class of molecules is characterized by high stability, as indicated by a large HOMO-LUMO gap. The established protocols for both synthesis and computational analysis offer a clear pathway for further investigation and utilization of this compound as a key intermediate in the development of new chemical entities for the pharmaceutical and materials science sectors. Future computational work should focus on the specific title compound to further refine our understanding of the influence of the hydroxymethyl group on its properties.

References

- 1. Making sure you're not a bot! [archiv.ub.uni-marburg.de]

- 2. Palladium (II) acetate | Palladium | Ambeed.com [ambeed.com]

- 3. 1066-54-2 | Ethynyltrimethylsilane | Vemurafenib Related | Ambeed.com [ambeed.com]

- 4. 79060-88-1 | Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | Inorganic Salts | Ambeed.com [ambeed.com]

(3-Bromopyridin-2-yl)methanol safety and hazard information

An In-depth Technical Guide on the Safety and Hazards of (3-Bromopyridin-2-yl)methanol

This document provides comprehensive safety and hazard information for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification

This compound is a brominated pyridine derivative used as a building block in chemical synthesis.

| Identifier | Data | Source |

| IUPAC Name | (3-bromo-2-pyridinyl)methanol | [1] |

| CAS Number | 52378-64-0 | [1][2] |

| Molecular Formula | C₆H₆BrNO | [1][2] |

| Molecular Weight | 188.02 g/mol | [1][2] |

| Synonyms | 3-Bromopyridine-2-methanol | [2] |

| Physical Form | Solid |

Hazard Identification and Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS).[1][2] It is harmful if swallowed and causes significant irritation to the skin, eyes, and respiratory tract.[1][2]

| GHS Classification | Details |

| Pictogram | |

| Signal Word | Warning |

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1][2] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation.[1][2] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[3] However, available data indicates the following potential health effects:

-

Acute Effects :

-

Oral : Harmful if swallowed.[1][2] Ingestion may cause nausea, vomiting, and dizziness.[3]

-

Inhalation : May cause respiratory irritation.[1][2] Inhalation of high vapor concentrations can lead to symptoms like headache and tiredness.[3]

-

Skin : Causes skin irritation.[1][2] Prolonged contact may defat the skin, leading to dermatitis.[3]

-

Eyes : Causes serious eye irritation, which may include redness, pain, and watering.[1][2][4]

-

-

Chronic Effects : No data is available on the long-term or chronic effects of exposure.

-

Carcinogenicity : This product is not listed as a carcinogen by IARC, NTP, or OSHA.[4]

First Aid Measures

Immediate medical attention is required in case of significant exposure.[3] All first aid procedures should be performed while wearing appropriate personal protective equipment.

| Exposure Route | First Aid Protocol |

| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water and immediately call a POISON CENTER or doctor.[2][3] |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2][5] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration.[5] Call a POISON CENTER or doctor if the person feels unwell.[5] |

| Skin Contact | Take off immediately all contaminated clothing.[3] Wash the affected area with plenty of soap and water.[2][5] If skin irritation occurs, get medical advice.[3][5] |

| Eye Contact | Rinse cautiously with water for several minutes.[3][5] Remove contact lenses, if present and easy to do, and continue rinsing.[3][5] If eye irritation persists, seek medical advice.[3][5] |

Firefighting Measures

This compound is a combustible solid.[6]

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[3]

-

Unsuitable Extinguishing Media : No information available.[3]

-

Specific Hazards : Containers may explode when heated.[3] During a fire, hazardous combustion products may be formed, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[3]

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

-

Personal Precautions : Evacuate personnel to safe areas.[2] Use personal protective equipment and ensure adequate ventilation.[2] Avoid breathing dust, vapors, or mist.[2]

-

Environmental Precautions : Prevent the chemical from entering drains or water courses.[2]

-

Methods for Cleaning Up : Soak up the spill with an inert absorbent material (e.g., sand, silica gel, universal binder).[3] Place the material into a suitable, closed container for disposal.[3] Decontaminate surfaces with alcohol.[2]

Handling and Storage

-

Handling : Use only in a well-ventilated area or under a chemical fume hood.[2][3] Avoid contact with skin, eyes, and clothing, and avoid breathing dust or vapors.[2][3] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[3]

-

Storage : Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed.[3][5] Some sources recommend refrigeration for storage. Store locked up.[5]

-

Incompatible Materials : Strong oxidizing agents and strong acids.[3]

Exposure Controls & Personal Protection

-

Engineering Controls : Ensure adequate ventilation, especially in confined areas.[2] Eyewash stations and safety showers should be close to the workstation.[2]

-

Personal Protective Equipment (PPE) :

| Protection Type | Recommendation |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles.[2] |

| Skin Protection | Wear impervious clothing and protective gloves.[2] |

| Respiratory Protection | Use a suitable respirator if ventilation is inadequate.[2] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the referenced safety data sheets. The hazard classifications are based on standardized testing results reported to regulatory bodies like ECHA. The protocols for first aid and accidental release, as described in Sections 4 and 6, serve as procedural guidelines for safe laboratory practice.

Visualization of Hazard Response Workflow

The following diagram illustrates a logical workflow for responding to an accidental spill of this compound in a laboratory setting.

Caption: Workflow for Accidental Spill Response.

References

An In-depth Technical Guide to the Synthesis of Deuterium-Labeled (3-Bromopyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic methodology for preparing deuterium-labeled (3-Bromopyridin-2-yl)methanol. This isotopically labeled compound is a valuable tool in pharmaceutical research, particularly for use in metabolic studies, as a tracer in nuclear magnetic resonance (NMR) spectroscopy, and as a building block in the synthesis of deuterated active pharmaceutical ingredients (APIs). The strategic incorporation of deuterium can significantly alter the pharmacokinetic properties of a drug molecule by leveraging the kinetic isotope effect (KIE), potentially leading to improved metabolic stability and a more favorable safety profile.[1][2]

This document details a two-step synthetic pathway, provides detailed experimental protocols, presents expected quantitative data in tabular format, and includes visualizations of the synthetic route, experimental workflow, and a key application pathway in drug discovery.

Core Synthetic Methodology

The synthesis of deuterium-labeled this compound is proposed via a two-step process. The first step involves the synthesis of the key intermediate, 3-bromopyridine-2-carbaldehyde. The second step is the critical deuteration reaction, where the aldehyde is reduced to the corresponding alcohol using a deuterium-labeled reducing agent.

Step 1: Synthesis of 3-Bromopyridine-2-carbaldehyde

The precursor aldehyde can be efficiently synthesized via ortho-metalation of 3-bromopyridine. This involves a lithium-halogen exchange followed by formylation using N,N-dimethylformamide (DMF) as an electrophile.[3][4][5] This method is effective for introducing a formyl group at the 2-position of the pyridine ring.[4]

Step 2: Synthesis of Deuterium-Labeled this compound

The target compound, this compound-d1, is synthesized by the reduction of 3-bromopyridine-2-carbaldehyde. Sodium borodeuteride (NaBD₄) is an excellent choice for this transformation, as it is a mild and selective reducing agent that efficiently delivers a deuterium atom to the carbonyl carbon.[6][7] This reaction converts the aldehyde into a primary alcohol with a deuterium atom specifically incorporated at the carbinol position.

Data Presentation

The following tables summarize the key parameters and expected results for the proposed synthetic route. The data is representative of typical yields and purities for these types of reactions.

Table 1: Synthesis of 3-Bromopyridine-2-carbaldehyde

| Parameter | Value |

| Reactants | 3-Bromopyridine, n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF) |

| Stoichiometry | 1.0 eq 3-Bromopyridine, 1.1 eq n-BuLi, 1.2 eq DMF |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C |

| Reaction Time | 2-4 hours |

| Workup | Aqueous ammonium chloride quench, extraction with ethyl acetate |

| Purification | Silica gel column chromatography |

| Representative Yield | 60-75% |

| Product Appearance | Colorless to light yellow solid[8] |

Table 2: Synthesis of Deuterium-Labeled this compound

| Parameter | Value |

| Reactants | 3-Bromopyridine-2-carbaldehyde, Sodium Borodeuteride (NaBD₄) |

| Stoichiometry | 1.0 eq Aldehyde, 1.2 eq NaBD₄ |

| Solvent | Methanol (MeOH) or Ethanol (EtOH) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-4 hours |

| Workup | Quench with water, extraction with an organic solvent (e.g., DCM) |

| Purification | Silica gel column chromatography |

| Representative Yield | 85-95%[6] |

| Isotopic Incorporation | >98% Deuterium |

| Final Product | This compound-d1 |

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step reaction sequence for the synthesis of the target molecule.

Caption: Reaction scheme for the synthesis of deuterium-labeled this compound.

Application in Drug Metabolism Studies

This diagram illustrates the conceptual pathway of how deuterium labeling can alter the metabolism of a drug, a key application for compounds like deuterium-labeled this compound.

Caption: Role of deuterium labeling in altering drug metabolism pathways.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of the target compound.

Caption: General workflow for the synthesis and characterization of the title compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromopyridine-2-carbaldehyde

-

Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Lithiation: To the cooled THF, slowly add n-butyllithium (1.1 eq) via syringe. Then, add a solution of 3-bromopyridine (1.0 eq) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.[1][8]

-

Formylation: Slowly add N,N-dimethylformamide (DMF, 1.2 eq) to the reaction mixture. Continue stirring at -78 °C for an additional 2 hours.[4]

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield 3-bromopyridine-2-carbaldehyde.

Protocol 2: Synthesis of Deuterium-Labeled this compound

-

Preparation: Dissolve 3-bromopyridine-2-carbaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borodeuteride (NaBD₄, 1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[9] After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[9]

-

Workup: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of water.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (DCM, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford pure deuterium-labeled this compound.

-

Characterization: Confirm the structure and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the aldehyde proton signal and the appearance of a broadened singlet for the CHD-OH group in the ¹H NMR spectrum, along with the correct mass-to-charge ratio in the mass spectrum, will confirm the successful synthesis and deuteration.

References

- 1. collaborate.princeton.edu [collaborate.princeton.edu]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Formylation - Common Conditions [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. organic-synthesis.com [organic-synthesis.com]

Methodological & Application

Application Notes: Synthesis of Derivatives from (3-Bromopyridin-2-yl)methanol

(3-Bromopyridin-2-yl)methanol is a versatile bifunctional building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a reactive bromine atom on an electron-deficient pyridine ring and a primary alcohol, allows for sequential and selective functionalization. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] Simultaneously, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted into other functional groups, providing a secondary point for molecular elaboration.[3] This dual reactivity makes it a valuable precursor for constructing diverse molecular architectures and generating libraries of compounds for drug discovery.[3][5]

Key Synthetic Pathways

The strategic placement of the bromine and hydroxymethyl groups on the pyridine scaffold allows for several key transformations. The most prominent of these are palladium-catalyzed cross-coupling reactions at the C3 position and oxidation or etherification at the C2-methanol group. These pathways can be employed to synthesize a wide array of complex derivatives.

Caption: Synthetic routes from this compound.

Experimental Protocols and Data

The functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly noteworthy for its broad functional group tolerance and its utility in creating biaryl structures, which are prevalent in pharmaceuticals.[6][7][8]

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. The conditions are adapted from established procedures for similar bromopyridine substrates.[7][9][10]

Reaction Scheme: this compound + Arylboronic Acid --(Pd Catalyst, Base)--> 3-Aryl-2-(hydroxymethyl)pyridine

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv.)

-

Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Brine

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or microwave vial

-

Magnetic stirrer with heating plate

-

Condenser

-

Inert atmosphere supply (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[11]

-

Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio).[10]

-

Heat the reaction mixture to 85-100 °C and stir vigorously.[7][10]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 12-24 hours.[7][11]

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.[9]

-

Dilute the mixture with ethyl acetate and wash with water and then brine.[9][11]

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7][9]

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).[6][9]

Quantitative Data Summary (for related bromopyridine substrates):

| Entry | Substrate | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Bromo-2-methylpyridine | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | [10] |

| 2 | 2-[(3-Bromopyridin-2-yl)oxy]ethanol | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (2:1) | 90 | 12 | 60-95 | [9] |

| 3 | 3-Bromo-2-methylpyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 | [10] |

| 4 | N-[5-bromo-2-methylpyridin-3-yl]acetamide | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15-24 | ~75 | [7] |

Note: The yields and conditions presented are for structurally related bromopyridines and are intended to be representative. Actual results with this compound may vary and require optimization.

Protocol 2: Oxidation of the Hydroxymethyl Group

This protocol outlines a general method for the oxidation of the primary alcohol in this compound to the corresponding aldehyde, 3-Bromopyridine-2-carbaldehyde. This aldehyde is a key intermediate for further derivatization, such as reductive amination or Wittig reactions.

Reaction Scheme: this compound --(MnO₂)--> 3-Bromopyridine-2-carbaldehyde

Materials:

-

This compound (1.0 equiv.)

-

Activated Manganese Dioxide (MnO₂) (5-10 equiv.)

-

Solvent (e.g., Dichloromethane (DCM), Chloroform)

-

Celite or silica gel for filtration

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 equiv.) in a suitable solvent like DCM in a round-bottom flask.

-

Add activated MnO₂ (5-10 equiv.) to the solution in portions.

-

Stir the resulting suspension vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite or silica gel to remove the manganese salts.

-

Wash the filter cake thoroughly with the solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can be used directly or purified by column chromatography.

General Experimental Workflow

The successful synthesis and isolation of derivatives from this compound, particularly via cross-coupling reactions, follows a standardized workflow from reaction setup to final product characterization.

Caption: General workflow for palladium-catalyzed cross-coupling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3-Bromopyridin-4-YL)methanol | 146679-66-5 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. nobelprize.org [nobelprize.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for (3-Bromopyridin-2-yl)methanol in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This reaction's tolerance of a wide range of functional groups and typically mild reaction conditions make it an invaluable tool in modern organic synthesis.

(3-Bromopyridin-2-yl)methanol is a valuable building block, incorporating a pyridinyl moiety frequently found in biologically active compounds. The hydroxymethyl group at the 2-position and the bromine atom at the 3-position offer strategic points for molecular elaboration. The Suzuki-Miyaura coupling of this substrate with various boronic acids or esters provides a direct route to a diverse array of 2-(hydroxymethyl)-3-arylpyridines, which are key intermediates in the development of novel therapeutic agents and functional materials.

These application notes provide detailed protocols and a summary of reaction conditions for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of bromopyridine derivatives, providing a comparative overview for the reaction of this compound. Given the limited specific data for this compound, the data for the closely related 3-bromo-2-methylpyridine is presented as a strong proxy. The presence of the hydroxymethyl group may influence the reaction, potentially through coordination with the palladium catalyst, and may require slight optimization of the presented conditions.

Table 1: Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine with Various Arylboronic Acids [1]

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |

Table 2: General Conditions for Suzuki-Miyaura Coupling of Heteroaryl Halides

| Catalyst System | Base | Solvent | Temperature Range (°C) | Typical Yields | Notes |

| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | Modest to Good | Tolerant to water and oxygen.[2][3][4][5][6] |

| Pd(PPh₃)₄ | K₂CO₃ / K₃PO₄ | Dioxane/H₂O, Toluene | 70-100 | Good to Excellent | A standard and widely used catalyst.[7] |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene, Dioxane | 80-110 | High | Effective for challenging couplings. |

| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF, Dioxane | Room Temp - 100 | High | Utilizes bulky, electron-rich phosphine ligands. |

Experimental Protocols

The following are detailed methodologies for performing Suzuki-Miyaura cross-coupling reactions with this compound. These protocols are based on established procedures for similar bromopyridine substrates and may require optimization for specific arylboronic acids.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for the coupling of this compound with a variety of arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2-3 equivalents)

-

1,4-Dioxane, anhydrous

-

Water, deionized and degassed

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%).

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe. The solvent ratio can be adjusted as needed.

-

Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields.

Materials:

-

This compound

-